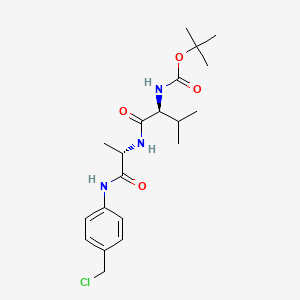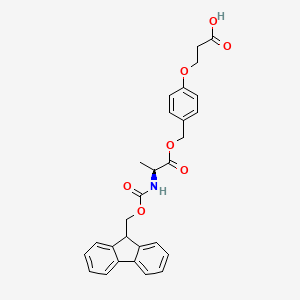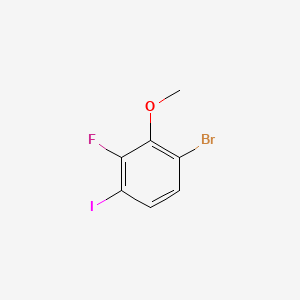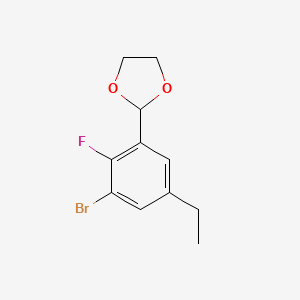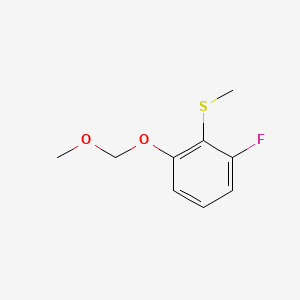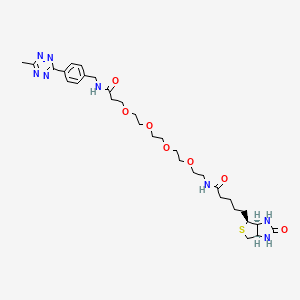
Biotin-PEG(4)-MeTz
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Biotin-PEG(4)-MeTz” is a pegylated reagent used for biotin labeling of antibodies, proteins, and other primary-amine containing molecules . The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility that is transferred to the biotinylated molecule . This results in less aggregation when the biotinylated molecules are stored in solution compared to those labeled with reagents having only hydrocarbon spacers .
Synthesis Analysis
The synthesis of “this compound” involves the use of N-hydroxysuccinimide (NHS) esters, which react at pH 7-9 with primary amine groups by nucleophilic attack, forming amide bonds and releasing the NHS . Two approaches for ω-functionalization were tested, first, by the use of atom transfer radical polymerization (ATRP) and sequential monomer addition and second, by halogen end group modification with azides and subsequent copper catalyzed azide– alkyne cycloadditions .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a biotin molecule attached to a PEG arm . The PEG arm gives an extended spacer that allows the biotin to reach into the binding pocket of the protein . The PEG moiety also increases the solubility of Biotin-PEG conjugates considerably .
Chemical Reactions Analysis
“this compound” reacts efficiently with primary amino groups (-NH2) by nucleophilic attack, forming an amide bond and releasing the NHS . This reaction is favored at near neutral pH (7-9) and with concentrated protein solutions . The molar ratio of reagent-to-protein used in the reaction affects the number of amine groups modified .
Physical And Chemical Properties Analysis
“this compound” is a water-soluble, pegylated reagent for simple and efficient biotin labeling of antibodies, proteins, and other primary-amine containing molecules .
科学研究应用
Biotin-Biotin-PEG(4)-MeTz(4)-MeTz has been used in a variety of scientific research applications. It has been used as a stabilizing agent in protein purification, as a drug delivery vehicle, and as an immunoassay. Biotin-Biotin-PEG(4)-MeTz(4)-MeTz has also been used as a fluorescent probe for the detection of proteins, DNA, and RNA.
作用机制
Target of Action
Biotin-PEG4-MeTz is a click chemistry reagent that contains a terminal methyltetrazine group . This group reacts with trans-cyclooctene, making it the primary target of the compound . Trans-cyclooctene is a molecule that can be incorporated into various biological molecules, allowing Biotin-PEG4-MeTz to bind to these molecules and exert its effects .
Mode of Action
The mode of action of Biotin-PEG4-MeTz involves its interaction with trans-cyclooctene . The compound forms a covalent bond with trans-cyclooctene, leading to the formation of biotinylated conjugates . These conjugates can then interact with other molecules in the cell, leading to various downstream effects .
Biochemical Pathways
It is known that biotin, a component of the compound, is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide . It is also required for various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may be well-absorbed in the body
Result of Action
The result of Biotin-PEG4-MeTz’s action is the formation of biotinylated conjugates . These conjugates can interact with various molecules in the cell, potentially leading to changes in cellular function . .
Action Environment
The action of Biotin-PEG4-MeTz can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of the compound . Additionally, the presence of other molecules that can react with Biotin-PEG4-MeTz may also influence its action
实验室实验的优点和局限性
Biotin-Biotin-PEG(4)-MeTz(4)-MeTz has several advantages for lab experiments. It is a water-soluble biopolymer, which makes it easy to use in a variety of experiments. It is also highly stable, which makes it an ideal choice for protein purification and drug delivery. However, Biotin-Biotin-PEG(4)-MeTz(4)-MeTz also has some limitations. It is not very soluble in organic solvents, which can limit its use in certain experiments. Additionally, Biotin-Biotin-PEG(4)-MeTz(4)-MeTz is not very stable in certain conditions, such as high temperatures and pHs.
未来方向
There are a number of potential future directions for Biotin-Biotin-PEG(4)-MeTz(4)-MeTz. These include the development of new applications for Biotin-Biotin-PEG(4)-MeTz(4)-MeTz, such as the use of Biotin-Biotin-PEG(4)-MeTz(4)-MeTz as an imaging agent or a drug delivery vehicle. Additionally, further research into the biochemical and physiological effects of Biotin-Biotin-PEG(4)-MeTz(4)-MeTz could lead to new therapeutic applications. Finally, further research into the synthesis of Biotin-Biotin-PEG(4)-MeTz(4)-MeTz could lead to the development of new and improved Biotin-Biotin-PEG(4)-MeTz(4)-MeTz conjugates.
合成方法
Biotin-Biotin-PEG(4)-MeTz(4)-MeTz is synthesized through a multi-step reaction process. The first step involves the reaction of biotin with N-hydroxysuccinimide (NHS) esters to form an amide bond. This is followed by the reaction of the amide bond with a Biotin-PEG(4)-MeTz molecule. Finally, the this compound molecule is reacted with MeTz to form the final product, Biotin-Biotin-PEG(4)-MeTz(4)-MeTz.
属性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46N8O7S/c1-22-36-38-30(39-37-22)24-8-6-23(7-9-24)20-33-28(41)10-12-43-14-16-45-18-19-46-17-15-44-13-11-32-27(40)5-3-2-4-26-29-25(21-47-26)34-31(42)35-29/h6-9,25-26,29H,2-5,10-21H2,1H3,(H,32,40)(H,33,41)(H2,34,35,42)/t25-,26-,29-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPKDWZJCYTWCS-ZEZDXWPOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46N8O7S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







